3-nitro-N-(2-piperidin-1-ylphenyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
443895-82-7 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-nitro-N-(2-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-7-6-8-15(13-14)21(23)24)19-16-9-2-3-10-17(16)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2,(H,19,22) |
InChI Key |
OFRXFLCNWAKYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling
Procedure :
Buchwald-Hartwig Amination
Procedure :
- Reactants : 2-Bromoaniline, piperidine, Pd₂(dba)₃, Xantphos, NaOtBu.
- Conditions : Toluene, 110°C, 12 h.
- Yield : 60–75%.
Limitations : Higher cost of palladium catalysts and ligand sensitivity.
Activation of 3-Nitrobenzoic Acid
The carboxylic acid is activated to facilitate amide coupling.
Acid Chloride Formation
Procedure :
Mixed Carbonate Intermediate
Procedure :
- Reactants : 3-Nitrobenzoic acid, ClCO₂Et, N-methylmorpholine.
- Conditions : 0°C to RT, 1 h.
- Advantage : Avoids moisture-sensitive intermediates.
Amide Bond Formation
Coupling the activated acid with 2-piperidin-1-ylaniline is critical.
Schotten-Baumann Reaction
Procedure :
Carbodiimide-Mediated Coupling
Procedure :
T3P®-Promoted Amidation
Procedure :
- Reactants : 3-Nitrobenzoic acid, 2-piperidin-1-ylaniline, T3P®, DIPEA.
- Conditions : DMF, RT, 1 h.
- Yield : 85–92%.
Advantage : High atom economy and minimal by-products.
Alternative Routes
Nitro Group Introduction Post-Coupling
Procedure :
Reductive Amination
Procedure :
Comparative Analysis of Methods
Purification and Characterization
- Purification : Column chromatography (SiO₂, EtOAc/hexanes) or recrystallization (EtOH/H₂O).
- Characterization :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Reduction: Formation of 3-amino-N-(2-piperidin-1-ylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(2-piperidin-1-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidinylphenyl moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
3-Nitro-N-(4-Phenoxyphenyl)Benzamide (ICA-105574)
- Structural Features: Replaces the 2-piperidin-1-ylphenyl group with a 4-phenoxyphenyl moiety.
- Pharmacological Activity :
- Potent activator of hERG1 potassium channels, shifting the inactivation half-point by +180 mV at 2 µM. Acts as a mixed agonist, with mutations (L622C, F557L, Y652A) abolishing activation and A653M converting it into an inhibitor .
- Molecular docking studies confirm binding in the hERG1 pore module, overlapping with residues critical for inactivation .
- Key Difference: The phenoxy group enhances π-π stacking with aromatic residues in hERG1, while the piperidine in the target compound may confer distinct steric or hydrogen-bonding interactions .
3-Nitro-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide
- Structural Features : Incorporates a thiadiazole ring linked to a pyridine group instead of the piperidine-phenyl system.
- NMR data (δ 8.98 ppm for H2-3-nitrophenyl) suggest strong electron delocalization .
- Key Difference : The thiadiazole-pyridine motif may favor interactions with metal ions or enzymes, diverging from the piperidine’s role in channel modulation .
4-(Azepan-1-yl)-3-Nitro-N-[(Pyridin-2-yl)Methyl]Benzamide (K781-6475)
- Structural Features : Substitutes piperidine with a seven-membered azepane ring and adds a pyridylmethyl group.
- The pyridylmethyl group may engage in additional hydrogen bonding .
- Key Difference : Azepane’s extended ring size could reduce selectivity for compact binding sites compared to piperidine .
Functional Analogues in Drug Development
Benzamide Derivatives as hERG Modulators
- 3-Nitro-N-(4-Phenoxyphenyl)Benzamide (ICA-105574): Highlights the importance of the nitro group and aromatic substituents in hERG1 activation. Mutagenesis studies reveal that pore helix (L622) and S5/S6 residues (F557, Y652) are critical for agonist effects .
- Comparison : The target compound’s 2-piperidin-1-ylphenyl group may stabilize interactions with hERG1’s voltage-sensing domain rather than the pore module, warranting experimental validation .
Benzamides in Enzyme Inhibition
- 3,5-Disubstituted Benzamides (e.g., Compound 5b) : Demonstrated hydrogen-bonding interactions with GK protein residues (Arg63) via pyrimidinyl and benzamide groups, similar to co-crystallized ligands .
- Comparison : The target compound’s piperidine-phenyl system lacks the pyrimidine moiety, suggesting divergent applications (e.g., ion channels vs. metabolic enzymes) .
Biological Activity
3-Nitro-N-(2-piperidin-1-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a nitro group at the 3-position of the benzamide moiety, which connects to a piperidine ring substituted at the 2-position of a phenyl group. This unique structure contributes to its biological activity and chemical reactivity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group allows for the formation of reactive intermediates that can disrupt cellular processes, while the piperidine moiety enhances binding affinity to biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . Studies have shown that it can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its structural similarity to other anticancer agents suggests potential synergy when used in combination therapies.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity , making it a candidate for treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Effects
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. The nitro group is known for enhancing antibacterial and antifungal activities, which may be leveraged in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells with an IC50 value indicating significant potency compared to standard chemotherapeutics .
- Anti-inflammatory Mechanisms : In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : The compound showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide | Structure | Similar nitro-substituted structure but with piperidine at the 4-position; differing biological activity profile. |
| 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide | Structure | Features a nitro group at the 2-position; potential for different biological activity due to substitution pattern. |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides | Structure | Explored for anti-inflammatory properties; showcases diversity in activity based on structural modifications. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
